molecular formula C22H25NO4 B5620079 9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5620079
M. Wt: 367.4 g/mol
InChI Key: MSPYQILTYZLWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds like 9-(3-Phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol often involves cascade cyclization processes. A notable method includes the Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the utility of this approach in constructing complex spiro frameworks efficiently (Reddy et al., 2014). Another approach involves the use of mercuric triflate (Hg(OTf)2)-catalyzed cycloisomerization, showcasing a direct one-step construction of the 1-azaspiro[5.5]undecane skeleton from linear substrates (Matsumura et al., 2021).

Molecular Structure Analysis

The structural elucidation of spiro compounds can be achieved through various spectroscopic techniques. For instance, studies involving crystallography have provided detailed insights into the arrangement and conformations of such molecules. The crystal structures of related spiro compounds have been determined, revealing significant information about their stereochemistry and intermolecular interactions (Brimble et al., 1997).

Chemical Reactions and Properties

Spiro compounds exhibit a range of chemical reactions based on their functional groups and structural peculiarities. The reactivity often involves transformations that leverage the spiro center's unique position, enabling the synthesis of diverse derivatives and polymers. Notably, condensation reactions have been employed to create polymers from spiro compounds, demonstrating their utility in material science (Pryde et al., 1962).

properties

IUPAC Name

(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-20-10-5-15-26-22(20)11-13-23(14-12-22)21(25)17-6-4-9-19(16-17)27-18-7-2-1-3-8-18/h1-4,6-9,16,20,24H,5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPYQILTYZLWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-Phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.